molecular formula C7H16O2S B14565443 2,2-Dimethylpropyl ethanesulfinate CAS No. 61665-85-8

2,2-Dimethylpropyl ethanesulfinate

Cat. No.: B14565443
CAS No.: 61665-85-8
M. Wt: 164.27 g/mol
InChI Key: BUGXMHGORFSJIG-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl ethanesulfinate is an organosulfur compound that features a sulfinate group attached to a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl ethanesulfinate typically involves the reaction of 2,2-dimethylpropyl alcohol with ethanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{(CH}_3\text{)_3CCH}_2\text{OH} + \text{ClSO}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{)_3CCH}_2\text{SO}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl ethanesulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ethanesulfinate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2,2-Dimethylpropyl ethanesulfone

    Reduction: 2,2-Dimethylpropyl sulfide

    Substitution: Various substituted ethanesulfinates depending on the nucleophile used

Scientific Research Applications

2,2-Dimethylpropyl ethanesulfinate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify thiol groups in proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl ethanesulfinate involves its interaction with nucleophilic sites in molecules. The sulfinate group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropyl ethanesulfone
  • 2,2-Dimethylpropyl sulfide
  • 2,2-Dimethylpropyl sulfonate

Uniqueness

2,2-Dimethylpropyl ethanesulfinate is unique due to its specific reactivity and the presence of the sulfinate group, which imparts distinct chemical properties compared to its sulfone, sulfide, and sulfonate analogs. This uniqueness makes it valuable in applications where selective reactivity is required.

Properties

CAS No.

61665-85-8

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

2,2-dimethylpropyl ethanesulfinate

InChI

InChI=1S/C7H16O2S/c1-5-10(8)9-6-7(2,3)4/h5-6H2,1-4H3

InChI Key

BUGXMHGORFSJIG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)OCC(C)(C)C

Origin of Product

United States

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